[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
Overview
Description
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol. This compound features a piperidine ring substituted with a pyridine ring at the 3-position and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of Piperidin-4-ylmethanol: Piperidin-4-ylmethanol can be synthesized through the reduction of piperidin-4-one using reducing agents such as lithium aluminum hydride (LiAlH4).
Amination Reaction: The piperidin-4-ylmethanol is then subjected to an amination reaction with 6-aminopyridin-3-yl halide (e.g., 6-aminopyridin-3-yl chloride) in the presence of a base such as triethylamine (Et3N) to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The pyridine ring can undergo reduction to form a piperidine derivative using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions
Reduction: H2, Pd/C catalyst
Substitution: Electrophiles (e.g., alkyl halides), base (e.g., Et3N)
Major Products Formed:
Carboxylic acid derivatives from oxidation
Piperidine derivatives from reduction
Substituted pyridine derivatives from nucleophilic substitution
Scientific Research Applications
Chemistry: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Medicine: Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to desired therapeutic outcomes. The exact mechanism would vary based on the context of its use and the specific biological or chemical system it is interacting with.
Comparison with Similar Compounds
Piperidine derivatives
Pyridine derivatives
Aminopyridine derivatives
Uniqueness: [1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol stands out due to its unique structural features, which include the combination of a piperidine ring, a pyridine ring, and a hydroxymethyl group
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXDPXRBTAEOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.